Pentazocine (1mg/ml in Methanol)
Description
Historical Trajectory of Chemical and Pharmacological Investigations of Benzomorphan (B1203429) Analogues
The development of pentazocine (B1679294) is rooted in the broader scientific endeavor to create potent analgesics with a reduced liability for abuse compared to morphine and other classic opioids. The scientific journey into the realm of benzomorphan derivatives, a class of compounds characterized by a simplified morphine skeleton, gained momentum in the mid-20th century.
Researchers at the Sterling-Winthrop Research Institute were at the forefront of this exploration. Their work in the late 1950s led to the synthesis of pentazocine, a compound that emerged from a systematic investigation of the structure-activity relationships within the benzomorphan series. The overarching goal of these early chemical and pharmacological studies was to dissociate the analgesic properties of opioids from their addictive potential. Pentazocine was developed as part of an effort to find an effective analgesic that would not be subject to the same level of misuse as other narcotics.
The initial pharmacological screenings revealed that pentazocine possessed a unique profile, distinct from that of traditional opioid agonists. It was found to be a potent analgesic, but with a ceiling effect for respiratory depression, a common and dangerous side effect of other opioids. Following extensive pre-clinical and clinical investigations, pentazocine received approval for medical use in the 1960s, marking a significant milestone in the development of synthetic opioids. wikipedia.org
Overview of Pentazocine's Unique Receptor Interaction Profile in Research Contexts
Pentazocine's distinct pharmacological effects are a direct consequence of its complex interactions with multiple opioid receptors. In research settings, it is characterized as a mixed agonist-antagonist opioid. This duality is central to its scientific interest and clinical profile.
Specifically, pentazocine exhibits agonist activity at the kappa (κ)-opioid receptor and partial agonist or weak antagonist activity at the mu (μ)-opioid receptor. patsnap.comdrugbank.comnih.gov This mixed-action profile is a key area of investigation in pharmacological research, as it offers insights into the differential roles of the κ- and μ-opioid receptors in pain modulation and other physiological processes.
The agonistic actions of pentazocine at the κ-opioid receptor are believed to contribute significantly to its analgesic effects. However, activation of this receptor is also associated with dysphoric and psychotomimetic effects, which have been observed with pentazocine use. Conversely, its partial agonist/antagonist activity at the μ-opioid receptor is thought to limit its abuse potential and ceiling effect on respiratory depression. By competing with full μ-agonists for receptor binding, pentazocine can attenuate their effects.
In vitro studies have quantified the binding affinities of pentazocine for the different opioid receptors. The following table summarizes representative binding affinity (Ki) values for pentazocine at human opioid receptors.
| Receptor | Ki (nM) |
| Mu (μ) | 3.2 |
| Delta (δ) | 62 |
| Kappa (κ) | 7.6 |
Note: Ki values can vary between studies depending on the experimental conditions and tissues used.
Functional assays, such as those measuring the inhibition of adenylyl cyclase, have further elucidated the functional consequences of pentazocine's receptor binding, confirming its agonist activity at κ-receptors and partial agonist/antagonist properties at μ-receptors. This unique receptor interaction profile makes pentazocine a valuable pharmacological tool for dissecting the intricate signaling pathways of the opioid system.
Significance of Stereochemistry in Pentazocine Research
The chemical structure of pentazocine includes chiral centers, resulting in the existence of stereoisomers, or enantiomers, which are non-superimposable mirror images of each other. The investigation of these enantiomers, (-)-pentazocine and (+)-pentazocine, has been a critical area of research, revealing a stark differentiation in their pharmacological activities and receptor affinities. This stereoselectivity underscores the precise three-dimensional requirements for ligand-receptor interactions within the opioid system.
Research has unequivocally demonstrated that the opioid receptor-mediated effects of pentazocine are primarily attributable to the (-)-enantiomer. (-)-Pentazocine is a potent agonist at the κ-opioid receptor and also interacts with the μ-opioid receptor. In contrast, the (+)-enantiomer exhibits a significantly lower affinity for opioid receptors and is largely devoid of opioid-like analgesic activity.
The differential pharmacology of pentazocine's enantiomers is a compelling example of the principle of stereospecificity in drug action. The following table summarizes the distinct pharmacological properties of the enantiomers of pentazocine.
| Enantiomer | Primary Receptor Target | Primary Pharmacological Activity |
| (-)-Pentazocine | κ-opioid receptor | Agonist; responsible for analgesic and opioid-like effects |
| (+)-Pentazocine | σ1 receptor | Higher affinity for sigma receptors; weak opioid activity |
The stereoselective synthesis and pharmacological evaluation of individual enantiomers have been instrumental in advancing the understanding of the structure-activity relationships of benzomorphan analgesics. This research has not only clarified the molecular basis for pentazocine's effects but has also provided a foundation for the design of more selective and potentially safer analgesic agents.
Structure
3D Structure
Properties
Molecular Formula |
C19H27NO |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14?,18-,19-/m0/s1 |
InChI Key |
VOKSWYLNZZRQPF-SQJZIBIZSA-N |
Isomeric SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Established Synthetic Routes and Methodological Advancements
The synthesis of pentazocine (B1679294), a molecule with a complex benzomorphan (B1203429) core, has been the subject of considerable chemical research. Various synthetic strategies have been developed and refined over the years to improve efficiency, yield, and stereocontrol.
Precursor Chemistry and Reaction Pathways for the Benzomorphan Core
The construction of the fundamental benzomorphan skeleton of pentazocine can be achieved through multiple pathways. One established method begins with readily available precursors like 3,4-dimethylpyridine. researchgate.net This route involves a series of reactions including quaternization with benzyl (B1604629) chloride, followed by a Grignard reaction, addition/reduction, salt formation, cyclization, and subsequent hydrogenation and alkylation to yield pentazocine. researchgate.net
Another common approach utilizes cyanoacetic acid and butanone as starting materials. google.comgoogle.com The initial reaction between these two compounds forms 3-methyl-3-pentenenitrile. google.com This intermediate is then subjected to further transformations to construct the benzomorphan structure. A key step in this pathway is the reduction of the nitrile group to an amine, followed by a cyclization reaction under acidic conditions to form a crucial intermediate, 5,9-dimethyl-2-hydroxy-6,7-benzomorphan. The synthesis is then completed by reacting this intermediate with 4-bromo-2-methyl-butene. google.comgoogle.com
An alternative strategy employs methyl acetoacetate, which undergoes methylation, methoxyformylation, and subsequent reduction. The resulting product is then reacted with an alkyl sulfonyl chloride. Further steps involving phthalimide (B116566) potassium salt, dehydrogenation, and reaction with hydrazine (B178648) hydrate (B1144303) lead to a key pentazocine intermediate. google.com
The following table summarizes the key precursors and intermediates in these synthetic routes.
| Starting Material(s) | Key Intermediate(s) | Final Reaction Step |
| 3,4-dimethylpyridine, Benzyl chloride | N/A | Alkylation |
| Cyanoacetic acid, Butanone | 3-methyl-3-pentenenitrile, 3-methyl-3-pentenylamine, 5,9-dimethyl-2-hydroxy-6,7-benzomorphan | Reaction with 4-bromo-2-methyl-butene |
| Methyl acetoacetate | Phthalimide derivative | Reaction with hydrazine hydrate |
High-Pressure Hydrogenation and Cyclization Methodologies
High-pressure hydrogenation is a critical step in several synthetic routes to pentazocine, particularly in the reduction of nitrile intermediates. google.comgoogle.com Historically, these hydrogenations were conducted under high pressures, often in the range of 5-6 MPa, which posed safety concerns and could lead to long reaction times and high catalyst loading, making industrial scale-up challenging. google.com
Recent advancements have focused on optimizing these conditions. For instance, the use of Raney nickel as a catalyst in an alcoholic solution of ammonia (B1221849) has been shown to facilitate the reduction of 3-methyl-3-pentenenitrile to 3-methyl-3-pentenylamine at significantly lower hydrogen pressures (0.6 to 0.7 MPa) and temperatures (35°C to 45°C). google.com This improved methodology not only enhances safety but also reduces reaction times and the amount of catalyst required, making the process more efficient and cost-effective for larger-scale production. google.com High hydrostatic pressure (HHP) has also been explored as a green chemistry approach to promote various organic reactions, including cyclizations, often leading to higher yields and reduced need for catalysts and solvents. beilstein-journals.org
The subsequent cyclization of the resulting amine to form the benzomorphan core is typically achieved under acidic conditions. google.comgoogle.com This acid-catalyzed intramolecular reaction is a pivotal step in forming the characteristic fused ring system of pentazocine.
Stereocontrolled and Asymmetric Synthesis Approaches for Pentazocine Isomers and Analogues
Pentazocine possesses chiral centers, meaning it can exist as different stereoisomers. It has been demonstrated that the biological activity of pentazocine resides primarily in the (–)-enantiomer, which is reported to be 20 times more potent than its (+)-enantiomer. thieme-connect.com This has driven the development of stereocontrolled and asymmetric synthetic methods to produce enantiomerically pure or enriched pentazocine and its analogues.
One successful asymmetric synthesis of (–)-pentazocine starts from the readily available chiral building block, D-tyrosine. thieme-connect.com This strategy features a ring-closing metathesis (RCM) reaction to form the C ring of the benzomorphan structure and an intramolecular Friedel–Crafts reaction for the assembly of the B ring. thieme-connect.com This approach provides a practical and general route to enantiomerically pure benzomorphans, which is crucial for detailed pharmacological studies. thieme-connect.com
These asymmetric strategies are vital for synthesizing specific isomers and analogues to probe their interactions with biological targets, such as opioid receptors.
Structural Modifications and Analogue Development for Pharmacological Probing
The development of pentazocine analogues through structural modification has been a key strategy in medicinal chemistry to investigate the structure-activity relationships (SAR) of benzomorphan compounds. acs.orgnih.gov By systematically altering different parts of the pentazocine molecule, researchers can probe how these changes affect its pharmacological properties, including its interactions with various opioid receptors like the mu, kappa, and sigma receptors. google.comgoogle.comdrugbank.com
Modifications have been made to various parts of the pentazocine scaffold, including the N-substituent, the groups on the aromatic ring, and the alkyl groups at the C5 and C9 positions. For example, replacing the N-prenyl group with other alkyl or functional groups can significantly alter the compound's agonist/antagonist profile at different opioid receptors. These studies are essential for designing new compounds with potentially more desirable therapeutic profiles. acs.org The synthesis of analogues such as (–)-metazocine, (–)-phenazocine, and (–)-cyclazocine has been instrumental in understanding the structural requirements for activity at different opioid receptors. thieme-connect.com
Impurity Profiling and Characterization of Synthetic Batches for Research Purity
Ensuring the purity of a chemical compound intended for research is paramount, as impurities can significantly impact experimental results. Impurity profiling is the process of detecting, identifying, and quantifying any unwanted substances present in a synthesized batch of a drug substance like pentazocine. ajprd.com These impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and residual solvents. ajprd.com
Regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines for impurity levels in pharmaceutical-grade substances. nih.gov For research-grade materials, while not always subject to the same stringent regulations, a thorough characterization of impurities is crucial for data integrity.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to detect and quantify impurities in batches of synthesized pentazocine. nih.gov When an unknown impurity is detected, further characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is necessary to elucidate its structure. nih.gov
For example, in the synthesis of related compounds, process-related impurities have been identified and characterized. nih.gov Understanding the formation of these impurities can lead to optimization of the synthetic process to minimize their presence in the final product. nih.gov This ensures that the biological or chemical effects observed in research studies can be confidently attributed to the target compound, in this case, pentazocine.
Molecular Pharmacology and Receptor Mechanistic Studies
Ligand-Receptor Binding Kinetics and Affinity Profiling
Pentazocine's pharmacological effects are dictated by its binding affinity and functional activity at different receptor subtypes. It is a mixed agonist-antagonist opioid, meaning it activates some opioid receptors while blocking others. guidetopharmacology.orgdrugbank.com Furthermore, it exhibits significant interactions with sigma receptors. guidetopharmacology.orgdrugbank.com
Opioid Receptor Subtype Interactions (Mu, Kappa, Delta) and Binding Affinities
Pentazocine (B1679294) interacts with all three major opioid receptor subtypes—mu (µ), kappa (κ), and delta (δ)—but with varying affinities and functional outcomes. researchgate.netnih.gov It is considered a partial agonist or weak antagonist at the µ-opioid receptor (MOR) and a potent agonist at the κ-opioid receptor (KOR). pinterest.compatsnap.comguidetopharmacology.org Its interaction with the δ-opioid receptor (DOR) is generally weaker. researchgate.net
Research has demonstrated that (-)-pentazocine, one of the compound's stereoisomers, exhibits strong binding affinities for both KOR and MOR, with a weaker affinity for DOR. researchgate.net The analgesic effects of pentazocine are thought to be mediated through its agonist activity at both kappa and mu opioid receptors. researchgate.net However, some studies suggest that at high doses, the µ-opioid receptor-mediated antinociception is antagonized by the concurrent activation of κ-opioid receptors, potentially explaining the "ceiling effect" of pentazocine's analgesic properties. nih.gov
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| Mu (µ) | 3.2 nM researchgate.net | Partial Agonist/Weak Antagonist pinterest.compatsnap.comguidetopharmacology.org |
| Kappa (κ) | 7.6 nM researchgate.net | Agonist patsnap.comguidetopharmacology.orgnih.gov |
| Delta (δ) | 62 nM researchgate.net | Weak Agonism researchgate.net |
Sigma Receptor Subtype Interactions (Sigma-1, Sigma-2) and Binding Characteristics
In addition to its effects on opioid receptors, pentazocine is a significant ligand for sigma receptors, which are non-opioid receptors involved in various cellular functions. guidetopharmacology.orgdrugbank.com Pentazocine interacts with both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. nih.gov
The (+)-isomer of pentazocine has a notably higher affinity for the σ₁ receptor. guidetopharmacology.org This interaction with sigma receptors may contribute to some of the psychotomimetic side effects associated with pentazocine. nih.gov The binding affinity of pentazocine for sigma receptors has been characterized in various studies, with 3H-pentazocine being a commonly used radioligand for studying σ₁ binding sites. nih.govsigmaaldrich.com
| Receptor Subtype | Binding Affinity (Ki) |
| Sigma-1 (σ₁) | ~7 nM nih.gov |
| Sigma-2 (σ₂) | Moderate affinity nih.govupenn.edu |
Stereoselectivity in Receptor Binding and Functional Activity
Pentazocine is a racemic mixture, meaning it consists of two enantiomers, or mirror-image isomers: (+)-pentazocine and (-)-pentazocine. These enantiomers exhibit distinct pharmacological profiles due to their stereoselective binding to opioid and sigma receptors. guidetopharmacology.org
Intracellular Signaling Pathways and Modulations
The binding of pentazocine to its target receptors initiates a cascade of intracellular signaling events that ultimately produce its physiological effects. These pathways primarily involve the modulation of adenylyl cyclase and ion channels.
Adenylate Cyclase Inhibition and Cyclic AMP (cAMP) Modulation
Opioid receptors, including the kappa receptor at which pentazocine is an agonist, are G protein-coupled receptors (GPCRs). wikipedia.org Activation of these receptors by an agonist typically leads to the inhibition of the enzyme adenylyl cyclase. patsnap.com This inhibition reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). patsnap.com The decrease in cAMP levels, in turn, modulates the activity of downstream protein kinases and transcription factors, leading to a reduction in the release of excitatory neurotransmitters. patsnap.comyoutube.com
However, some studies have reported conflicting findings, suggesting that kappa-opioid agonists like pentazocine may not inhibit adenylate cyclase activity in certain experimental models. nih.gov The modulation of cAMP production is a complex process influenced by various signaling pathways. nih.govutmb.edu
Modulation of Ion Channels
The activation of opioid receptors by pentazocine also leads to the modulation of ion channel activity. patsnap.comwikipedia.org Specifically, it can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. wikipedia.org The increased potassium conductance and decreased calcium influx result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to the analgesic effect. patsnap.com The modulation of these pentameric ligand-gated ion channels is a key mechanism in the action of many neuroactive compounds. nih.govnih.gov
Influence on Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including gene transcription, proliferation, and differentiation. nih.govyoutube.comyoutube.com In its canonical form, the pathway's activity is determined by the stability of the protein β-catenin. nih.govnih.gov In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for degradation and keeping its cytoplasmic levels low. youtube.comyoutube.com When a Wnt ligand binds to its receptor, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. nih.govyoutube.com
While direct studies on the influence of pentazocine on the Wnt/β-catenin signaling pathway are not extensively documented in current scientific literature, research into other opioids offers a potential, indirect link. Studies involving morphine have indicated that Wnt signaling may play a role in the withdrawal symptoms associated with opioid receptor activation. nih.gov This suggests a possible intersection between opioid receptor modulation and the Wnt pathway. Given that pentazocine acts as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist at the mu-opioid receptor (MOR), it is conceivable that it could modulate Wnt/β-catenin signaling. drugbank.comguidetopharmacology.orgwikipedia.org However, without direct experimental evidence, this remains a topic for future investigation. Dysregulation of the Wnt pathway has been implicated in a variety of diseases, making the potential interaction with pharmacological agents an important area of study. nih.govnih.govnih.gov
Structural Biology of Ligand-Receptor Complexes
The interaction between a ligand and its receptor is a dynamic process governed by the three-dimensional structures of both molecules. Understanding these interactions at an atomic level is crucial for elucidating the mechanisms of drug action.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. youtube.comyoutube.comyoutube.com These simulations can provide detailed insights into the binding process of a ligand to its receptor, revealing conformational changes and key interactions that are often difficult to capture with static experimental methods. youtube.comnih.govnih.govnih.gov
For pentazocine, which belongs to the benzomorphan (B1203429) class of opioids, MD simulations have been instrumental in understanding its interaction with the kappa-opioid receptor (KOR). nih.govacs.orgyoutube.com Researchers have constructed three-dimensional models of the KOR embedded in a phospholipid bilayer to mimic the cell membrane environment. nih.govacs.orgzib.de By "docking" benzomorphan ligands like pentazocine into the receptor model and running simulations, the stability of the complex and the dynamics of the interaction can be observed. nih.govacs.orgnih.govacs.org
Simulations of (+)-pentazocine binding to the sigma-1 receptor have also been performed, illustrating a multi-step binding pathway. researchgate.netresearchgate.net These simulations show initial conformational changes in the receptor, creating an opening for the ligand to enter the binding pocket. researchgate.netresearchgate.net Such studies highlight the dynamic nature of receptor-ligand recognition and provide a framework for understanding the binding kinetics and thermodynamics.
Pharmacokinetic and pharmacodynamic modeling, which can be informed by MD simulations, has also been used to simulate the analgesic effects of pentazocine in patient populations. nih.gov
Hydrogen Bonding and Key Binding Site Residues in Receptor Engagement
The binding of pentazocine to its target receptors, primarily the KOR and to a lesser extent the MOR, is stabilized by a network of specific molecular interactions. drugbank.comwikipedia.orgnih.gov Hydrogen bonds and interactions with key amino acid residues within the receptor's binding pocket are critical for both affinity and efficacy.
Studies on benzomorphan derivatives and the KOR have identified several crucial interactions. nih.govacs.orgnih.govacs.org A salt bridge between the protonated nitrogen atom of the benzomorphan molecule and the carboxylate group of a conserved aspartate residue (Asp138 in the KOR) is a common and vital anchoring point. nih.govacs.org Additionally, the phenolic hydroxyl group of benzomorphans like pentazocine can form a hydrogen bond with a histidine residue (His291) in the KOR. nih.govacs.org
Hydrophobic interactions also play a significant role. The aromatic rings of the ligand interact with hydrophobic residues such as Tyrosine, Leucine, and Alanine within the binding pocket, further stabilizing the complex. nih.govacs.org
The table below summarizes some of the key residues in the kappa-opioid and mu-opioid receptors that are thought to be important for ligand binding, based on mutagenesis and simulation studies.
| Receptor | Key Residue | Location (Transmembrane Helix) | Postulated Interaction with Ligand |
| Kappa-Opioid Receptor | Asp138 | TM3 | Forms a salt bridge with the protonated nitrogen of the ligand. nih.govacs.org |
| His291 | TM6 | Forms a hydrogen bond with the phenolic hydroxyl group of the ligand. nih.govacs.org | |
| Tyr312 | TM7 | Donates a hydrogen bond to the carbonyl oxygen of certain ligands and engages in hydrophobic and pi-stacking interactions. nih.govacs.org | |
| Gln115 | - | Forms a hydrogen bond with the carbonyl group of certain ligands. nih.gov | |
| Tyr139 | TM3 | May form a hydrogen bond with the hydroxyl substituent of the ligand. nih.gov | |
| Mu-Opioid Receptor | Asp147 | TM3 | Engages in a charge-charge interaction with the amine moiety of the ligand. nih.gov |
| His297 | TM6 | Interacts with the aromatic ring of the ligand, potentially via a water-mediated hydrogen bond network with the phenolic hydroxyl group. nih.gov | |
| Tyr326 | TM7 | Forms a hydrogen bond with Asp147 and is important for the affinity of a wide range of ligands. nih.govnih.gov |
This table is a synthesis of findings from multiple studies and represents a model of ligand-receptor interactions. The exact interactions may vary depending on the specific ligand.
Preclinical Pharmacological Characterization in Model Systems
In Vivo Animal Models for Mechanistic Investigations
Rodent models are crucial for understanding how pentazocine (B1679294) modulates pain signals. Studies using μ-opioid receptor knockout (MOP-KO) mice have provided significant insights into the specific receptors involved in its antinociceptive effects. researchgate.netnih.gov Research demonstrated that the antinociceptive effects of (-)-pentazocine against thermal stimuli (hot-plate and tail-flick tests), mechanical stimuli (hind-paw pressure test), and somatic chemical stimuli (formalin test) were significantly reduced or completely abolished in MOP-KO mice compared to wildtype mice. researchgate.netnih.gov This indicates a pivotal role for the μ-opioid receptor in mediating these specific analgesic actions. researchgate.net
Conversely, (-)-pentazocine's ability to produce visceral chemical antinociception, as measured by the writhing test, was retained even in homozygous MOP-KO mice. researchgate.net This effect was completely blocked by nor-binaltorphimine (nor-BNI), a κ-opioid (KOP) receptor antagonist. researchgate.net These findings strongly suggest that while MOP receptors mediate pentazocine's effects on thermal, mechanical, and somatic pain, the KOP receptor is primarily involved in its modulation of visceral pain. researchgate.net Further studies in mice have also explored the interaction between pentazocine's isomers, showing that (+)-pentazocine, a sigma-1 receptor agonist, can suppress the early phase of antinociception induced by (-)-pentazocine in the warm-plate test. nih.gov
Pentazocine exerts complex effects on the central nervous system (CNS) primarily through its interaction with multiple receptor systems. patsnap.com It functions as an agonist at kappa opioid receptors (KOR) and as a partial agonist or weak antagonist at mu opioid receptors (MOR). patsnap.com This dual action contributes to its analgesic properties. patsnap.com The activation of KORs by pentazocine leads to a reduction in the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals. patsnap.com This occurs through the inhibition of adenylate cyclase, which decreases intracellular cyclic AMP (cAMP) levels. patsnap.com
Pentazocine also interacts with sigma receptors, although the full clinical significance of this interaction is still under investigation. patsnap.com This interaction may contribute to some of its analgesic and psychotomimetic effects. patsnap.com The compound's partial agonism/antagonism at MOR means it can compete with full MOR agonists like morphine. patsnap.comdrugbank.com This can lead to a "ceiling effect" on respiratory depression, a characteristic feature of its CNS profile. patsnap.com Preclinical studies in rodents have also noted that pentazocine can influence biogenic amines, though specific inhibitory effects on these neurotransmitter systems are part of ongoing research. nih.gov Its interactions extend to other CNS depressants, where it can have additive effects. fda.gov
Species-Specific Pharmacological Differences in Preclinical Contexts
The pharmacological profile of pentazocine exhibits notable differences across various animal species, which is a critical consideration for the preclinical evaluation and extrapolation of findings. These differences can be attributed to variations in receptor pharmacology and drug metabolism pathways.
In squirrel monkeys, pentazocine's discriminative stimulus effects have been shown to be similar to both pure mu-opioid receptor agonists like morphine and non-morphine-like opioids such as cyclazocine (B1219694) and phencyclidine. nih.gov This suggests that in this primate model, pentazocine has components of action at multiple receptor sites. nih.gov The effects in squirrel monkeys could be completely blocked by the antagonist naltrexone. nih.gov
In rodent models, such as mice, the antinociceptive effects of (-)-pentazocine were significantly reduced in mice lacking the mu-opioid receptor (MOP-KO mice), indicating a crucial role for this receptor in mediating its analgesic properties in this species. nih.gov This finding contrasts with its classification as a primary kappa-opioid receptor (KOR) agonist, highlighting species-dependent mechanisms of action. e-safe-anaesthesia.orgnih.gov Furthermore, differences in sensitivity to opioids have even been observed between different strains of the same species, as demonstrated in zebrafish, where AB and Tübinger strains showed different sensitivities to fentanyl, likely due to genetic variations in opioid receptor genes. elifesciences.org
The underlying basis for these species-specific pharmacological differences often lies in the variations of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system. longdom.orgresearchgate.net The expression and activity of CYP enzymes can differ significantly between mice, rats, dogs, monkeys, and humans, leading to different rates of metabolism and pharmacokinetic profiles, which in turn affects the pharmacological response. longdom.orgresearchgate.net For example, the pharmacological profile of the rhesus monkey TRPA1 channel, relevant for pain, was found to be more similar to the human channel than to those of rats and mice, suggesting that rhesus monkeys could be a more suitable surrogate for humans in certain preclinical studies. core.ac.uk
The table below provides a comparative overview of pentazocine's pharmacological characteristics in different species.
| Species | Pharmacological Characteristic | Key Findings | Citation |
| Squirrel Monkey | Discriminative Stimulus Effects | Shares properties with both mu-opioid agonists (e.g., morphine) and non-morphine-like opioids (e.g., cyclazocine). Effects are blocked by naltrexone. | nih.gov |
| Mouse | Antinociception | Antinociceptive effects are significantly reduced in mu-opioid receptor knockout mice, indicating a key role for this receptor. | nih.gov |
| Dog vs. Guinea Pig | Cardiovascular Response | Conscious dogs show increased blood pressure and heart rate, while in isolated guinea pig atria, pentazocine augments adrenaline's effects. | nih.gov |
| Rodents vs. Primates | General Drug Metabolism | Significant differences exist in cytochrome P450 (CYP) enzyme activity, affecting pharmacokinetics. Primate models (rhesus monkey) may show pharmacological profiles more similar to humans than rodent models. | longdom.orgresearchgate.netcore.ac.uk |
| Zebrafish | Opioid Sensitivity | Different strains (AB vs. Tübinger) exhibit varied sensitivity to opioids, suggesting genetic influence on pharmacological response. | elifesciences.org |
Biochemical Transformations and Preclinical Pharmacokinetics
Biotransformation Pathways and Enzyme Systems in Animal Models
The liver is the principal organ responsible for the biotransformation of pentazocine (B1679294). nih.gov The metabolic processes primarily involve oxidative reactions and conjugation. nih.govnih.gov In preclinical species such as rats and mice, pentazocine undergoes extensive hepatic metabolism. nih.govnih.gov
The primary biotransformation pathways for pentazocine in animal models include:
Oxidation: This is a major metabolic route, leading to the formation of hydroxylated metabolites. This process is catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver. nih.govnih.gov While the specific CYP isozymes responsible for pentazocine metabolism in all animal models have not been fully elucidated, studies on related compounds and metabolic pathways in rats suggest the involvement of isoforms such as CYP2C6, CYP2D2, and CYP3A1/3A2 in the metabolism of various drugs. nih.gov
Glucuronidation: Following oxidation, the hydroxylated metabolites, as well as the parent drug, can undergo conjugation with glucuronic acid. nih.gov This process increases the water solubility of the compounds, facilitating their excretion from the body.
Identification and Characterization of Metabolites in Preclinical Species
In studies utilizing isolated perfused rat livers, several metabolites of pentazocine have been identified. The primary metabolites are formed through oxidation of the two terminal methyl groups on the N-alkenyl side chain, resulting in the formation of cis-alcohol and trans-alcohol metabolites. Additionally, these alcoholic metabolites can be further oxidized to form carboxylic acid derivatives.
Another identified metabolic pathway is N-dealkylation. jst.go.jp The metabolites are often excreted as glucuronide conjugates in the bile. jst.go.jp
Identified Pentazocine Metabolites in Rats:
| Metabolite Type | Description |
| Oxidative Metabolites | Hydroxylation of the terminal methyl groups of the dimethylallyl side chain, leading to the formation of isomeric alcohols. |
| N-Dealkylated Metabolites | Removal of the N-alkenyl side chain. jst.go.jp |
| Glucuronide Conjugates | Conjugation of the parent drug or its hydroxylated metabolites with glucuronic acid. nih.govjst.go.jp |
Distribution and Elimination Kinetics in Animal Systems
The distribution and elimination of pentazocine have been investigated in several animal species, revealing rapid distribution and a relatively short elimination half-life.
Animal studies have demonstrated that after intravenous or intramuscular administration, pentazocine is rapidly and widely distributed to various tissues, including the liver, lungs, kidneys, muscle, and brain. e-safe-anaesthesia.org The transport of pentazocine across the blood-brain barrier is, in part, regulated by the P-glycoprotein (P-gp) efflux transporter. nih.govnih.gov In rats, inhibition of P-gp leads to an increased brain uptake of pentazocine, suggesting that P-gp actively removes the compound from the brain. nih.gov An in vivo study in rats determined the apparent elimination rate constant for pentazocine from the brain to be 0.22 min⁻¹. nih.gov
Pharmacokinetic parameters of pentazocine have been determined in several preclinical species:
Pharmacokinetic Parameters of Pentazocine in Animal Models
| Species | Route of Administration | Elimination Half-life (t½) | Key Findings | Reference |
| Rat | Intravenous | ~2 hours | Described by a two-compartment model. | researchgate.net |
| Dog | Intramuscular | Independent of dose | The concentration-time curves were describable in terms of a 2-compartment model. | researchgate.net |
| Rabbit | Intravenous | - | A physiologically based pharmacokinetic model was successfully applied. | researchgate.net |
| Children (for comparison) | Intravenous | 3.0 ± 1.5 hours | Pharmacokinetic parameters were similar to those in adults. | researchgate.net |
This table presents a summary of available pharmacokinetic data. Direct comparison between species should be made with caution due to differences in study design and methodology.
Receptor Occupancy Studies in Animal Brain Tissues
The interaction of pentazocine with opioid receptors in the central nervous system has been a key area of investigation. In rats, the occupancy of specific opioid receptors in the brain has been quantified following intravenous administration.
A study investigating the time courses of plasma concentration and opioid receptor occupation in the rat brain found that after intravenous administration of pentazocine, the occupancy of specific opioid receptors decreased rapidly. researchgate.net This rapid decrease in receptor binding was found to correlate well with the unbound concentration of pentazocine in the plasma. researchgate.net This suggests a dynamic equilibrium between the drug in circulation and its binding to target receptors in the brain. The findings indicate fast binding kinetics of pentazocine, in terms of both its association with and dissociation from specific opioid receptor sites in the brain, which is consistent with its rapid rate of disappearance from the brain compartment. researchgate.net
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of pentazocine (B1679294), offering high-resolution separation from other compounds present in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Sample Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely utilized technique for the analysis of pentazocine in biological samples such as urine and blood. jfda-online.comjfda-online.com This method combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, providing excellent sensitivity and specificity. jfda-online.com For the analysis of pentazocine, derivatization is often a necessary step to enhance the compound's volatility and improve its chromatographic properties. jfda-online.comuc.pt A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). jfda-online.com
GC-MS methods have been successfully developed and validated for quantifying pentazocine in urine, often employing an internal standard such as dextromethorphan (B48470) for accurate quantification. jfda-online.com The use of selected ion monitoring (SIM) mode in GC-MS significantly enhances the sensitivity and specificity of the analysis. jfda-online.com Furthermore, large-volume injection (LVI) techniques coupled with GC-MS can automate the derivatization process and reduce the required sample volume, making it suitable for high-throughput screening in applications like racehorse urine analysis. oup.com
Table 1: GC-MS Method Parameters for Pentazocine Analysis in Urine
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | jfda-online.com |
| Internal Standard | Dextromethorphan | jfda-online.com |
| Linearity Range | 125–1500 ng/mL | jfda-online.com |
| Limit of Quantification (LOQ) | 125 ng/mL | jfda-online.com |
| Limit of Detection (LOD) | 62.5 ng/mL | jfda-online.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Determination
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the determination of pentazocine in biological fluids like plasma and urine. ontosight.airesearchgate.net This technique is particularly advantageous as it often does not require the derivatization step that is essential for GC-MS, thus simplifying sample preparation. uc.pt The use of LC-MS/MS allows for the simultaneous analysis of multiple analytes, making it efficient for comprehensive drug screening. nih.gov
Methods utilizing LC-MS/MS with sonic spray ionization (SSI) have demonstrated rapid and reliable quantification of pentazocine in human plasma. researchgate.netdoi.org These methods can achieve good linearity over a wide concentration range and have satisfactory sensitivity, accuracy, and precision for quantifying pentazocine from therapeutic to toxic levels. doi.org The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) further enhances the speed and efficiency of analysis. science.gov
Table 2: LC-MS/MS Method for Pentazocine in Human Plasma
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Method | Sonic Spray Ionization (SSI) | researchgate.netdoi.org |
| Linearity Range | 30–10,000 ng/mL | doi.org |
| Limit of Detection (LOD) | 19.5 ng/mL | doi.org |
| Internal Standard | Dextromethorphan | doi.org |
Spectroscopic and Potentiometric Methods for Characterization and Quantification
Beyond chromatographic techniques, spectroscopic and potentiometric methods offer alternative approaches for the characterization and quantification of pentazocine.
Spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR), are valuable for the physical and chemical characterization of pentazocine, especially in formulation studies. nih.gov For instance, FTIR can be used to confirm the compatibility and stability of pentazocine within drug delivery systems like microspheres. nih.govresearchgate.net UV-densitometry has also been employed for the quantitative analysis of pentazocine hydrochloride in tablets. nih.gov
Potentiometric methods, utilizing ion-selective electrodes, provide a rapid and cost-effective means for determining pentazocine concentrations in biological fluids like plasma and urine without the need for extensive sample pretreatment. researchgate.nettandfonline.comglobalauthorid.com These methods are based on the creation of an ion-association complex, for example, between the pentazocine cation and sodium tetraphenyl borate, which is incorporated into a polyvinyl chloride membrane. tandfonline.com The resulting sensor exhibits a Nernstian response over a specific concentration range. researchgate.nettandfonline.com
Table 3: Potentiometric Sensor for Pentazocine Determination
| Parameter | Characteristic | Reference |
|---|---|---|
| Sensor Type | Coated-wire potentiometric selective electrode | researchgate.nettandfonline.com |
| Linear Range | 5 × 10⁻⁵ to 0.1 mol L⁻¹ | researchgate.nettandfonline.com |
| Slope | 57.8 mV per decade | researchgate.nettandfonline.com |
| Detection Limit | 3.2 × 10⁻⁵ mol L⁻¹ | researchgate.nettandfonline.com |
Bioanalytical Method Validation for Preclinical Research Samples
The validation of bioanalytical methods is a critical requirement in preclinical research to ensure the reliability and accuracy of the data generated. dokumen.pub This process involves the evaluation of several key parameters, including linearity, sensitivity, accuracy, precision, selectivity, and stability. researchgate.net For instance, a validated GC-MS method for pentazocine in urine demonstrated linearity between 125 and 1500 ng/mL, with acceptable intraday and interday accuracy and precision. researchgate.net Similarly, LC-MS/MS methods are extensively validated to ensure they meet the stringent requirements for monitoring drugs in biological matrices. nih.gov The validation process confirms that the analytical method is suitable for its intended purpose, which in preclinical research often involves the analysis of samples from animal studies. dokumen.pub
Sample Preparation Techniques for Complex Biological Matrices (e.g., animal tissues, in vitro media)
Effective sample preparation is crucial for the accurate analysis of pentazocine in complex biological matrices. The goal is to remove interfering substances and concentrate the analyte of interest. oup.com Common techniques include:
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. oup.com
Solid-Phase Extraction (SPE): SPE is a more modern and increasingly popular technique that uses a solid sorbent to isolate the analyte from the sample matrix. oup.comjddtonline.info It offers advantages in terms of selectivity and recovery. jddtonline.info For pentazocine analysis, cation exchange cartridges are often used. science.gov
Protein Precipitation: This method is used to remove proteins from plasma samples before analysis. researchgate.net
Hollow Fiber-Based Liquid-Liquid-Liquid Microextraction (HF-LLLME): This is a miniaturized extraction technique that offers high enrichment factors and is suitable for trace analysis. researchgate.net
The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical method to be used.
Considerations for Pentazocine (1mg/ml in Methanol) as an Analytical Standard
A certified reference material (CRM) of pentazocine, such as a 1mg/ml solution in methanol, is essential for accurate quantification in analytical testing. cerilliant.comsigmaaldrich.comlgcstandards.comcaymanchem.com These standards are manufactured and tested under stringent quality control measures to ensure their purity, concentration, and stability. caymanchem.com
Key considerations for using Pentazocine (1mg/ml in Methanol) as an analytical standard include:
Certified Concentration: The exact concentration and its uncertainty are provided on the certificate of analysis, which is crucial for preparing accurate calibrators and controls. caymanchem.com
Purity: The standard should be of high purity to avoid interference from impurities.
Solvent: The solvent, in this case, methanol, must be compatible with the analytical instrumentation, particularly for LC-MS and GC-MS applications. sigmaaldrich.com
Storage and Stability: Proper storage conditions, typically at -20°C, are necessary to maintain the integrity and stability of the standard over time. caymanchem.com
Isotopically Labeled Internal Standards: For the most accurate quantification using mass spectrometry, the use of an isotopically labeled internal standard, such as (±)-Pentazocine-¹³C₃ HCl, is recommended to compensate for matrix effects and variations in extraction efficiency. cerilliant.com
These certified standards serve as the foundation for developing and validating robust and reliable analytical methods for pentazocine in various research applications. cerilliant.comsigmaaldrich.com
Preclinical Toxicological Investigations and Mechanistic Insights
In Vitro Cytotoxicity and Genotoxicity Assessment in Cellular Models
In vitro studies are fundamental in assessing the direct toxic effects of a compound on cells. For pentazocine (B1679294), these assessments have explored its impact on cell viability and its potential to enhance immune responses.
One study investigated the effects of pentazocine on the cytotoxicity of cortisone-resistant (CR) lymphocytes from mice against Ehrlich carcinoma cells. nih.gov The findings indicated that pentazocine, at a concentration of 10 microM, significantly enhanced the cytotoxic activity of thymic CR lymphocytes. nih.gov This was demonstrated by a marked reduction in tumor development in mice that received a mixture of tumor cells and pentazocine-treated thymic lymphocytes. nih.gov The mechanism appeared to involve an increase in the formation of conjugates between lymphocytes and tumor cells. nih.gov In contrast, pentazocine did not affect the cytotoxicity of splenic CR lymphocytes. nih.gov
Conversely, a separate investigation using a formulation of pentazocine loaded into solid lipid nanoparticles (SLNs) reported negligible cytotoxicity in Caco-2 cells, a human colorectal adenocarcinoma cell line. nih.gov While this study focused on a specific delivery system, it suggests that the formulation can influence the compound's cytotoxic profile. nih.gov
Table 1: Effect of Pentazocine on Cytotoxicity of Thymic Cortisone-Resistant Lymphocytes
| Treatment Group | Drug Concentration | Percentage of Mice with Tumors | Source |
| Control (No Drug) | N/A | ~80% | nih.gov |
| Pentazocine | 10 µM | 21% | nih.gov |
| Other Opioids (Morphine, etc.) | 10 µM | ~80% | nih.gov |
Note: Data on specific genotoxicity assays like the Ames test or micronucleus assay for "Pentazocine (1mg/ml in Methanol)" were not prominently available in the reviewed literature.
**7.2. Organ-Specific Toxicity in Animal Models
Animal models provide a systemic context to evaluate the potential for organ-specific damage following exposure to a test compound. For pentazocine, research has highlighted the central nervous system as a key target.
Preclinical studies in various animal species have demonstrated that pentazocine crosses the blood-brain barrier and can induce significant neurological changes. umich.edu
A study in pregnant hamsters revealed notable teratogenic effects. fda.gov A single subcutaneous dose of 196 mg/kg on gestation day 8 led to an increased incidence of severe neural tube defects, specifically exencephaly and cranioschisis. fda.gov This finding points to a potential for developmental neurotoxicity.
Biochemical investigations in rats and mice have shown that pentazocine alters brain chemistry. It affects the metabolism of biogenic amines and influences the brain's reward system by increasing levels of dopamine (B1211576), which can reinforce drug-taking behavior. grovetreatment.comnih.gov Furthermore, research in rats indicates that pentazocine can inhibit the function of the norepinephrine (B1679862) transporter, thereby modulating the descending noradrenergic inhibitory system involved in pain regulation. nih.gov In vivo studies in rats with inflammatory pain models also showed that treatment with pentazocine-loaded nanoparticles led to a significant reduction in oxidative stress markers, such as malondialdehyde (MDA), in affected tissues. nih.gov
Table 2: Summary of Pentazocine-Induced Neuropathological and Biochemical Alterations in Animal Models
| Finding | Species | Effect | Source |
| Developmental Toxicity | Hamster | Increased incidence of exencephaly and cranioschisis | fda.gov |
| Neurochemical Alteration | Rat, Mouse | Affects metabolism of biogenic amines | nih.gov |
| Neurochemical Alteration | Rat | Increases dopamine levels | grovetreatment.com |
| Neurotransmitter Transport | Rat | Inhibits norepinephrine transporter function | nih.gov |
| Oxidative Stress | Rat | Reduction in malondialdehyde (MDA) levels | nih.gov |
Mechanism-Based Toxicological Pathways in Preclinical Systems
Understanding the molecular mechanisms behind pentazocine's effects is crucial for interpreting its toxicological profile. Its complex pharmacology involves interactions with multiple receptor systems, which can lead to its adverse effects.
The primary mechanism of pentazocine involves a mixed agonist-antagonist action on opioid receptors. patsnap.comdrugbank.com It acts as an agonist at kappa-opioid receptors (KOR), which contributes to its analgesic effects but also to psychotomimetic side effects like dysphoria and hallucinations observed in some cases. patsnap.comontosight.ai Simultaneously, it is a weak antagonist or partial agonist at mu-opioid receptors (MOR). patsnap.comontosight.ainih.gov This dual action differentiates it from pure MOR agonists like morphine. ontosight.ai
In addition to opioid receptors, pentazocine is an agonist at sigma receptors, which are not classified as opioid receptors. patsnap.comnih.gov This interaction may contribute to both its analgesic and psychotomimetic effects. patsnap.com
A proposed mechanism for localized tissue damage, such as the fibromyositis observed following repeated injections, relates to the physicochemical properties of the drug. nih.govnih.gov Pentazocine is acidic and its crystals can precipitate in the neutral or slightly alkaline environment of muscle tissue, potentially leading to a localized inflammatory response, myopathy, and fibrosis. nih.govnih.gov
The neurochemical pathways affected by pentazocine include the dopaminergic system, where it increases dopamine release, and the noradrenergic system, through the inhibition of norepinephrine reuptake. grovetreatment.comnih.gov Its metabolism primarily occurs in the liver via the cytochrome P450 enzyme system, which is a critical pathway to consider for potential drug-drug interactions and metabolic-driven toxicity. ontosight.ai
Mechanistic Drug Interactions in Preclinical Research
Pharmacodynamic Interactions with Opioid and Non-Opioid Agents in Animal Models
Pentazocine (B1679294), a synthetic opioid, demonstrates a complex pharmacodynamic profile characterized by mixed agonist-antagonist activity at opioid receptors. nih.gov Its interactions with other opioid and non-opioid agents have been extensively studied in animal models to elucidate its mechanisms of action and potential for therapeutic synergy or antagonism.
Interactions with Opioid Agonists and Antagonists:
Studies in rats have shown that pentazocine can have additive effects when combined with other opioids like morphine. nih.gov When administered with morphine, the combination produced more drug-related responding than either drug alone, suggesting a shared mechanism of action. nih.gov However, pentazocine also exhibits antagonistic properties, particularly at the mu (μ)-opioid receptor, where it can compete with and weakly antagonize the effects of potent μ-agonists like morphine and meperidine. drugbank.compatsnap.com This antagonistic action can lead to a reduction in the analgesic effect of full μ-agonists and may precipitate withdrawal symptoms in opioid-dependent individuals. nih.govwikipedia.org
The interaction of pentazocine with the opioid antagonist naloxone (B1662785) is well-documented. Naloxone effectively antagonizes the stimulus properties of pentazocine in rats, although the antagonism is less potent compared to its effect on morphine. nih.gov In combination products, the naloxone component is intended to deter misuse by injection, as parenteral administration of naloxone neutralizes the opioid effects of pentazocine. fda.gov Animal studies confirm that orally administered naloxone does not interfere with pentazocine's analgesic effects. fda.gov
Interactions with Mixed-Action Opioids:
The interaction of pentazocine with other mixed agonist-antagonist opioids, such as butorphanol (B1668111) and nalbuphine (B1235481), has also been investigated. In mice, these agents have been studied in combination with tripelennamine. nih.gov In rats, the effects of pentazocine, butorphanol, and nalbuphine on diuresis have been compared, revealing sex-dependent differences in their mechanisms. wsu.edu For instance, the diuretic effects of all three opioids were at least partially blocked by the kappa (κ)-opioid receptor-selective antagonist nor-binaltorphimine. wsu.edu Furthermore, co-administration of pentazocine with other mixed agonist/antagonist opioids like butorphanol and nalbuphine may reduce its analgesic effect and/or precipitate withdrawal. nih.gov
Interactions with Non-Opioid Agents:
Pentazocine's interactions extend to non-opioid central nervous system (CNS) depressants. Co-administration with substances like alcohol, benzodiazepines, and other sedatives can lead to additive CNS depression, resulting in profound sedation and respiratory depression. nih.govmedscape.com Studies in mice have explored the interaction of pentazocine with calcium channel blockers (CCBs) in pain models. nih.gov Pretreatment with CCBs like diltiazem, flunarizine, and nimodipine (B1678889) enhanced the analgesic effect of pentazocine in both formalin and tail flick tests. nih.gov This suggests a potential for synergistic analgesia and a role for calcium channels in modulating pentazocine's effects. nih.gov
Furthermore, research in mice has examined the interactions between pentazocine and dextroamphetamine on locomotor activity. frontiersin.org (-)-Pentazocine was found to increase the locomotor effects of d-amphetamine in a manner that was either additive or greater-than-additive. frontiersin.org
Interactive Data Table: Pentazocine Pharmacodynamic Interactions in Animal Models
| Interacting Agent | Animal Model | Observed Effect | Potential Mechanism |
| Opioids | |||
| Morphine | Rats | Additive analgesic effect nih.gov | Shared site of action nih.gov |
| Naloxone | Rats | Antagonism of pentazocine's effects nih.gov | Opioid receptor blockade nih.gov |
| Butorphanol | Rats, Mice | Complex interactions, including altered diuresis wsu.edu | Modulation of κ- and μ-opioid receptors wsu.edu |
| Nalbuphine | Rats, Mice | Complex interactions, including altered diuresis wsu.edu | Modulation of κ- and μ-opioid receptors wsu.edu |
| Non-Opioids | |||
| Benzodiazepines | General | Additive CNS depression medscape.com | Pharmacodynamic synergism medscape.com |
| Calcium Channel Blockers (e.g., diltiazem) | Mice | Enhanced analgesia nih.gov | Modulation of calcium channels nih.gov |
| Dextroamphetamine | Mice | Increased locomotor activity frontiersin.org | Additive or greater-than-additive interaction |
| Tripelennamine | Mice | Investigated interaction nih.gov | Not specified |
Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450)
The metabolism of pentazocine is a critical factor in its pharmacokinetic profile and potential for drug-drug interactions. The primary site of metabolism is the liver, where the cytochrome P450 (CYP) enzyme system plays a significant role. ontosight.aiontosight.ai Understanding how pentazocine interacts with these enzymes, both as a substrate and as a potential inhibitor or inducer, is essential for predicting its clinical behavior when co-administered with other drugs.
Pentazocine as a Substrate for CYP Enzymes:
Pentazocine undergoes extensive first-pass metabolism in the liver. ontosight.ai The CYP3A4 isoenzyme is noted as a significant contributor to its metabolism. ontosight.ai This metabolic process converts pentazocine into several metabolites, including the pharmacologically active norpentazocine. ontosight.ai The involvement of specific CYP enzymes in the metabolism of a drug makes it susceptible to interactions with other substances that can inhibit or induce these enzymes. nih.govnih.govsciencescholar.usresearchgate.net
Inhibition of CYP Enzymes:
In vitro studies using human liver microsomes are a standard method for assessing the inhibitory potential of a compound on CYP enzymes. criver.comnih.gov Such studies are crucial in drug development to avoid adverse drug reactions caused by the inhibition of metabolic pathways of co-administered drugs. sciencescholar.usnih.gov Inhibition can be direct, involving competition for the enzyme's active site, or time-dependent. criver.com
While specific in-depth studies on pentazocine's direct inhibitory effects on a wide range of CYP isoforms are not extensively detailed in the provided results, the general principle is that if a drug inhibits a particular CYP enzyme, it can lead to increased plasma concentrations of other drugs metabolized by that same enzyme, potentially causing toxicity. nih.govnih.gov For example, inhibition of CYP1A2 can impact the metabolism of drugs like clozapine (B1669256) and caffeine. nih.gov Similarly, inhibition of CYP3A4, a key enzyme in the metabolism of over 30% of drugs, can have widespread clinical implications. nih.gov
Induction of CYP Enzymes:
Drug-induced induction of CYP enzymes can also lead to significant drug-drug interactions. nih.govnih.gov Induction involves the upregulation of CYP enzyme expression, which can enhance the metabolic clearance of co-administered drugs that are substrates for the induced enzyme. criver.com This can result in reduced therapeutic efficacy of the affected drug. criver.com For instance, smoking is a known inducer of CYP1A2, which can increase the metabolism of certain drugs. nih.gov
Specific studies on the potential of pentazocine to induce various CYP450 enzymes were not found in the provided search results. However, it is a critical aspect of preclinical drug interaction assessment. criver.com
Interactive Data Table: Pentazocine and Cytochrome P450 Interactions
| Interaction Type | CYP Isoform | Effect | Implication |
| Metabolism | CYP3A4 | Pentazocine is metabolized by CYP3A4 ontosight.ai | Potential for interactions with CYP3A4 inhibitors and inducers |
| Inhibition | General | Not specified for pentazocine | Inhibition of CYPs can increase concentrations of co-administered drugs nih.govnih.gov |
| Induction | General | Not specified for pentazocine | Induction of CYPs can decrease efficacy of co-administered drugs criver.com |
Receptor Crosstalk and Allosteric Modulation in Ligand Binding
Crosstalk between Opioid and Sigma Receptors:
Pentazocine is a racemic mixture, with its enantiomers exhibiting different receptor affinities. nih.gov (-)-Pentazocine is primarily a κ-opioid receptor agonist and is responsible for the drug's analgesic effects. nih.gov Conversely, (+)-pentazocine is a sigma (σ) receptor agonist and lacks analgesic properties. nih.gov
Studies in mice have revealed significant crosstalk between the opioid and sigma receptor systems in mediating the effects of pentazocine. While the analgesic effect of (-)-pentazocine is mediated by κ-opioid receptors, its ability to ameliorate scopolamine-induced memory impairment is mediated by sigma receptors. nih.gov Interestingly, the ameliorating effects of both (+)- and (-)-pentazocine on memory were antagonized by a selective sigma receptor antagonist, but not by a κ-opioid receptor antagonist. nih.gov This indicates a functional interaction where sigma receptor activity can influence the cognitive effects of both pentazocine enantiomers, independent of the κ-opioid system's role in analgesia.
Further evidence for this crosstalk comes from studies showing that co-administration of the sigma receptor antagonist haloperidol (B65202) with (-)-pentazocine can enhance its analgesic effect in mice, suggesting that sigma receptor blockade can modulate the analgesic potency of the κ-opioid agonist enantiomer. nih.gov
Allosteric Modulation of Sigma Receptors:
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) ligand binding site, thereby altering the receptor's affinity or efficacy for the orthosteric ligand. nih.govresearchgate.net Phenytoin (B1677684) has been shown to act as a positive allosteric modulator of the sigma-1 receptor, a site where (+)-pentazocine binds. nih.gov
In vitro studies have demonstrated that phenytoin can stimulate the binding of 3H-pentazocine to sigma-1 receptors in guinea pig brain membranes. nih.govnih.gov This stimulation is associated with an increase in the affinity of (+)-pentazocine for the receptor and a decreased dissociation rate. nih.gov Phenytoin's allosteric effect is not uniform for all sigma ligands; it enhances the affinity of some compounds while having no effect on others. nih.gov This differential modulation provides a basis for distinguishing the actions of various sigma compounds. nih.gov The interaction with phenytoin suggests that the binding of (+)-pentazocine to sigma-1 receptors can be positively modulated, which could have implications for its in vivo effects.
Crosstalk with other Receptor Systems:
The complexity of receptor interactions extends beyond opioid and sigma receptors. There is evidence of crosstalk between opioid receptors and receptor tyrosine kinases (RTKs). frontiersin.org While not specific to pentazocine, this general mechanism involves the transactivation of RTKs by G protein-coupled receptors (GPCRs) like the opioid receptors. frontiersin.org This can occur through ligand-dependent or independent pathways and leads to the integration of signaling between these two major receptor systems. frontiersin.org Such crosstalk can modulate a wide range of cellular responses and may contribute to the long-term effects of opioid administration.
Interactive Data Table: Receptor Crosstalk and Allosteric Modulation of Pentazocine
| Interacting System | Key Molecules | Animal/System Model | Observed Effect |
| Opioid-Sigma Receptor Crosstalk | (-)-Pentazocine, (+)-Pentazocine, Sigma receptor antagonist (NE-100), κ-opioid receptor antagonist (nor-binaltorphimine) | Mice | Sigma receptors mediate the memory-improving effects of both pentazocine enantiomers, while κ-opioid receptors mediate analgesia of (-)-pentazocine. nih.gov |
| Allosteric Modulation of Sigma-1 Receptors | (+)-Pentazocine, Phenytoin | Guinea Pig Brain Membranes | Phenytoin positively modulates the binding of (+)-pentazocine to sigma-1 receptors. nih.govnih.gov |
Ethical Frameworks and Responsible Conduct in Pentazocine Research
Animal Welfare and the 3Rs Principles (Replacement, Reduction, Refinement) in Preclinical Studies
The use of animals in pentazocine (B1679294) research, as with any scientific study, is governed by the internationally recognized "3Rs" principles, first introduced by Russell and Burch in 1959. imavita.comnumberanalytics.com These principles are embedded in legislation worldwide, including the European Union's Directive 2010/63/EU, and serve as a critical framework for the ethical use of animals in scientific procedures. imavita.comhpra.ie
Replacement: This principle advocates for the use of non-animal methods whenever possible. imavita.comnumberanalytics.com For pentazocine research, this could involve the use of computer modeling, cell-based assays, and invertebrates to study its effects. hpra.ie
Reduction: When animal use is unavoidable, this principle aims to minimize the number of animals used while still obtaining statistically significant data. imavita.comnumberanalytics.com This can be achieved through good experimental design and the use of technologies like imaging to gather more information from a single animal. hpra.ie
Refinement: This principle focuses on minimizing any pain, suffering, or distress to the animals involved. imavita.comnumberanalytics.com This includes using appropriate anesthesia and analgesia, ensuring high standards of housing and husbandry with environmental enrichment, and careful handling by well-trained researchers. hpra.ie
The implementation of the 3Rs is overseen by ethics committees and national authorities that evaluate and approve research projects before they commence, ensuring a high level of animal welfare is maintained alongside scientific quality. imavita.com
Table 1: The 3Rs Principles in Pentazocine Preclinical Research
| Principle | Definition | Application in Pentazocine Research |
|---|---|---|
| Replacement | Using non-animal methods to achieve the same scientific objective. numberanalytics.com | Utilizing in vitro human sensory neuron models to study pain pathways, computer simulations for molecular docking studies, and cell-based assays to screen for analgesic properties. nih.govnrfhh.com |
| Reduction | Minimizing the number of animals used in a study. numberanalytics.com | Employing robust statistical design and power analysis to determine the minimum sample size needed, and using longitudinal studies with non-invasive imaging to reduce the number of animal cohorts. imavita.com |
| Refinement | Modifying procedures to minimize animal pain and distress and enhance their welfare. numberanalytics.com | Using validated pain scoring systems to assess discomfort, providing appropriate analgesia for any procedural pain, and housing animals in enriched environments to reduce stress. hpra.ie |
Ethical Implications of Synthetic Analogue Development and Controlled Substance Research
The development of synthetic analogues of pentazocine and other opioids carries significant ethical responsibilities. While the goal is often to create more effective analgesics with fewer side effects, there is an inherent risk of producing compounds with higher abuse potential. nih.govcato.org The opioid crisis, largely fueled by illegally manufactured synthetic opioids like fentanyl and its analogues, underscores the potential societal harm. nih.govmdpi.com
Research involving controlled substances like pentazocine is strictly regulated. mdpi.com Investigators must adhere to stringent protocols for the procurement, storage, documentation, and disposal of these compounds to prevent diversion. mdpi.com The development of new synthetic opioids requires researchers and institutions to consider the following ethical implications:
Potential for Abuse: Researchers must be cognizant of the potential for newly synthesized compounds to be misused.
Public Health Impact: The potential for a new compound to contribute to public health crises must be a consideration in its development and dissemination. nih.gov
Dual-Use Research of Concern: Research that could be directly misapplied to pose a significant threat to public health and safety requires careful oversight.
Responsible Communication: The dissemination of research findings related to potent synthetic opioids must be handled responsibly to prevent the information from being used for illicit purposes.
The emergence of non-fentanyl synthetic opioids, some of which were developed decades ago but never marketed due to severe adverse effects, highlights the ongoing challenge of preventing the misuse of chemical research. nih.gov
Table 2: Ethical Considerations in Synthetic Analogue Research
| Ethical Consideration | Description |
|---|---|
| Risk of Diversion | The potential for controlled substances to be diverted from the research setting for illicit use. |
| Potential for Increased Potency and Harm | The risk that newly synthesized analogues may be more potent and dangerous than existing substances, contributing to overdoses. nih.gov |
| Dual-Use Potential | The possibility that research intended for beneficial purposes could be misused to cause harm. |
| Researcher and Institutional Responsibility | The obligation of researchers and their institutions to conduct research in a manner that minimizes societal risks. |
Development and Validation of In Vitro and In Silico Alternatives to Animal Experimentation
In line with the 3Rs principles, significant progress has been made in developing and validating alternatives to animal testing for analgesic research. interpharma.ch These methods offer a more direct way to study human-relevant mechanisms and can reduce the reliance on animal models. nih.gov
In Vitro Models: These "test-tube" based methods utilize human cells and tissues to study biological processes. For pain research, significant advancements include:
Human Sensory Neuron Models: Scientists can now differentiate sensory neuron-like cells from stem cells and use human dorsal root ganglion tissue to create in vitro models of pain. nih.gov These models provide a valuable tool to investigate the molecular pathways of human nociception. nih.gov
"Organs-on-a-chip": These microfluidic devices contain human cells grown to mimic the structure and function of human organs, allowing for the study of drug effects in a more physiologically relevant context. interpharma.ch
Co-culture Systems: Developing co-culture systems of neurons and other cell types, like glial cells, can help to better understand the complex cellular interactions involved in pain signaling. cellectricon.com
In Silico Models: These computational methods use computer simulations to predict the properties of chemical compounds.
Molecular Docking: This technique predicts how a compound like pentazocine might bind to its target receptors, providing insights into its mechanism of action. nrfhh.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use the chemical structure of a compound to predict its biological activity, which can be used to screen large libraries of virtual compounds for potential analgesic effects. mdpi.com
The validation of these alternative methods is a crucial step to ensure their reliability and relevance for replacing animal studies. nih.govnih.gov This process involves assessing the reproducibility of the method and its ability to predict effects in humans. nih.gov Regulatory bodies are increasingly recognizing and accepting validated alternative methods for safety and efficacy testing. nih.gov
Table 3: Examples of Alternative Methods in Analgesic Research
| Method Type | Specific Example | Application in Pentazocine Research |
|---|---|---|
| In Vitro | Human iPSC-derived sensory neurons | Studying the effects of pentazocine and its analogues on human pain-sensing neurons directly. nc3rs.org.uk |
| In Vitro | Organ-on-a-chip | Modeling the interaction of pentazocine with specific human tissues in a controlled environment. interpharma.ch |
| In Silico | Molecular Docking | Simulating the binding of pentazocine to opioid receptors to understand its pharmacological profile. nrfhh.comscielo.br |
| In Silico | QSAR Modeling | Predicting the analgesic potential and potential off-target effects of novel synthetic analogues of pentazocine based on their chemical structure. mdpi.com |
Future Directions and Emerging Research Paradigms
Exploration of Novel Molecular Targets Beyond Canonical Opioid/Sigma Receptors
Pentazocine's pharmacological profile is more complex than its initial classification as a simple opioid agonist-antagonist suggested. While its interaction with mu (μ), kappa (κ), and sigma (σ) receptors is a cornerstone of its activity, emerging evidence points towards a broader range of molecular targets that could contribute to its therapeutic effects and side-effect profile. guidetopharmacology.orgguidetopharmacology.orgnih.gov
One area of active investigation is the interaction of pentazocine (B1679294) with various ion channels . Studies have shown that pentazocine can modulate the activity of calcium channels. nih.gov This interaction may potentiate its antinociceptive effects and could be relevant in overcoming tolerance to opioids. nih.gov The κ-opioid receptor itself is coupled to N-type calcium ion channels, suggesting an indirect pathway for pentazocine's influence. wikipedia.org The broader family of pentameric ligand-gated ion channels (pLGICs), which includes nicotinic acetylcholine, serotonin, GABA-A, and glycine (B1666218) receptors, represents a promising area for future research into pentazocine's mechanisms. frontiersin.org
Furthermore, research into structurally similar compounds like dezocine (B144180) has revealed novel targets such as the norepinephrine (B1679862) transporter (NET) and the serotonin transporter (SERT) . nih.gov Although it is not yet confirmed whether pentazocine directly shares these targets, its structural similarity to dezocine suggests this as a plausible and important avenue for future investigation. nih.gov Inhibition of these transporters could contribute to analgesic effects, particularly in neuropathic pain states. nih.gov
Development of Advanced Preclinical Models and Methodologies (e.g., Gene Knockout Models)
To dissect the complex pharmacology of pentazocine, researchers are increasingly turning to advanced preclinical models. Gene knockout models , in particular, have been instrumental in clarifying the roles of specific receptors in mediating pentazocine's effects. nih.gov
Studies using μ-opioid receptor (MOP) knockout mice have demonstrated that the thermal, mechanical, and somatic chemical antinociceptive effects of (-)-pentazocine are largely dependent on the presence of the MOP receptor. nih.gov However, the visceral chemical antinociceptive effect persists in these knockout mice and is blocked by a κ-opioid receptor antagonist, indicating that the κ-opioid receptor is crucial for this specific type of pain relief. nih.gov These findings highlight the power of gene knockout models in teasing apart the receptor-specific actions of pentazocine.
The development of more sophisticated animal models, such as those that allow for conditional or tissue-specific gene knockout, will provide even greater precision in understanding pentazocine's mechanisms. nih.gov For instance, models that can differentiate between the roles of a receptor in the central versus the peripheral nervous system would be invaluable. Humanized mouse models, which express human receptors, could also offer more translatable insights into how pentazocine will behave in patients. nih.gov
Beyond genetic models, the refinement of behavioral assays is crucial. Differentiating between various types of pain (e.g., thermal, mechanical, visceral, neuropathic) in preclinical studies allows for a more nuanced understanding of where and how pentazocine exerts its analgesic effects.
Integration of Cheminformatics and Systems Biology Approaches in Pentazocine Discovery
The fields of cheminformatics and systems biology are poised to revolutionize drug discovery, including the exploration of pentazocine and its analogs. nih.govnih.gov These computational approaches allow for the large-scale analysis of chemical structures and their interactions with biological systems. researchgate.netresearchgate.net
Cheminformatics tools can be used to screen vast libraries of compounds for their potential to interact with known and novel targets of pentazocine. beilstein-journals.org By analyzing the structure-activity relationships of pentazocine and related molecules, researchers can design new compounds with improved affinity, selectivity, and pharmacokinetic properties. researchgate.net Databases such as PubChem and DrugBank provide a wealth of information on small molecules that can be leveraged for these in silico studies. beilstein-journals.org
Systems biology offers a holistic view of how a drug like pentazocine affects the intricate network of genes, proteins, and metabolic pathways within an organism. nih.govresearchgate.net By integrating data from genomics, proteomics, and metabolomics, systems biology can help to identify the downstream consequences of pentazocine's interaction with its primary targets and uncover unexpected off-target effects. This network-based approach can predict how perturbing one part of a biological system with pentazocine might lead to a cascade of effects, ultimately influencing both therapeutic efficacy and adverse reactions. nih.gov
The combination of cheminformatics and systems biology can accelerate the identification of new therapeutic uses for pentazocine and guide the development of novel, more effective benzomorphan-based drugs.
Mechanistic Investigations of Untapped Pharmacological Potential for New Research Avenues
Beyond its established role as an analgesic, pentazocine may possess untapped pharmacological potential in other therapeutic areas. Preliminary research and its known mechanisms of action suggest several intriguing avenues for future investigation.
One promising area is the role of pentazocine in modulating neuroinflammation . Neuroinflammatory processes, involving the activation of glial cells like microglia and astrocytes, are increasingly recognized as key contributors to chronic pain and neurodegenerative diseases. frontiersin.orgnih.gov Given pentazocine's interaction with the sigma-1 receptor, which is known to be involved in regulating neuroinflammation, it is plausible that pentazocine could have therapeutic effects in conditions characterized by a significant inflammatory component. sigmaaldrich.com Further research is warranted to explore the impact of pentazocine on cytokine and chemokine release and glial cell activation. nih.gov
The effects of pentazocine on mood and psychiatric disorders also merit further exploration. The sigma-1 receptor has been implicated in depression and anxiety, and some studies have suggested that sigma receptor ligands may have therapeutic potential in these conditions. sigmaaldrich.com Additionally, a small clinical study found that pentazocine, as a κ-opioid receptor agonist, rapidly reduced symptoms of mania in patients with bipolar disorder, possibly by modulating dopamine (B1211576) signaling. wikipedia.org These preliminary findings open the door for more rigorous investigations into the psychopharmacological effects of pentazocine.
Finally, the interaction of pentazocine with various receptor systems suggests potential applications in a range of other conditions. The sigma-2 receptor, for which some benzomorphans show affinity, is a target of interest in cancer research. upenn.edufrontiersin.org While the direct relevance to pentazocine is still being explored, it highlights the potential for this class of compounds to have effects beyond the central nervous system.
Q & A
Q. What standard analytical methods are recommended for quantifying Pentazocine (1 mg/mL in methanol) in pharmaceutical formulations?
Pharmacopeial methods, such as those outlined in USP monographs, employ reversed-phase HPLC with mobile phases containing methanol, chloroform, and isopropylamine (96:4:0.2) . The assay involves extracting pentazocine using sodium carbonate and chloroform, followed by UV detection at 280 nm. System suitability criteria include a tailing factor ≤3.0 and RSD ≤2.0% for reproducibility .
Q. How should researchers prepare and store Pentazocine solutions in methanol to ensure stability?
Stability is maintained by storing solutions in airtight glass containers at 2–8°C, protected from light. Pharmacopeial guidelines specify testing for clarity, heavy metals (≤20 ppm), and arsenic (≤2 ppm) to confirm integrity . Methanol’s hygroscopic nature necessitates periodic verification of water content (<0.1% v/v) to prevent hydrolysis .
Q. What quality control tests are required for Pentazocine raw material validation?
Key tests include:
- Clarity and color : Dissolve 0.10 g in 0.1 M HCl; solution must remain clear and colorless .
- Heavy metals : Limit ≤20 ppm via Method 2 .
- Residue on ignition : ≤0.2% .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Pentazocine quantification between HPLC and 2D-HPLC methods?
Cross-validation is critical. For example, 2D-HPLC improves selectivity in complex matrices by combining normal-phase (silica gel 60F254) and reversed-phase (C18) columns, resolving co-eluting peaks like paracetamol and caffeine . Validate using spike-recovery experiments (95–105% accuracy) and compare intra-day precision (RSD ≤1.5%) across methods .
Q. What strategies optimize mobile phase composition for improved peak symmetry in Pentazocine analysis?
Adjust the sodium borate buffer (pH 10.0) and methanol ratio to reduce tailing. For example, a 15 mM borate buffer with methanol (gradient from 30% to 70% over 15 min) enhances peak symmetry (tailing factor <1.5) . Column temperature (40°C) and flow rate (0.5 mL/min) further improve resolution .
Q. How can organic impurities in Pentazocine formulations be identified and quantified?
Use gradient HPLC with a sensitivity solution (0.0006 mg/mL) and limit tests for unspecified impurities (≤0.1%). Employ a C18 column (2.6 µm packing) and UV detection at 225 nm. Forced degradation studies (acid/base/oxidative stress) help identify degradation products .
Q. What analytical approaches are suitable for studying drug-drug interactions between Pentazocine and co-administered analgesics?
Simulate drug mixtures (e.g., pentazocine, paracetamol, caffeine) and analyze via HPTLC with acetone:methanol:water (80:15:5) mobile phase. Quantify interactions using peak area normalization and statistical comparison (p <0.05) . In vivo studies may reference pentazocine’s antinociceptive effects in murine models .
Q. How should compendial methods (e.g., USP) be adapted for research-grade HPLC systems?
Adjust column dimensions (e.g., 4.6 mm × 10 cm instead of 25 cm) and particle size (2.6 µm vs. 10 µm) while maintaining theoretical plates ≥1000. Validate modified methods using ICH Q2(R1) guidelines for linearity (r² ≥0.999) and robustness (±10% mobile phase variation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
